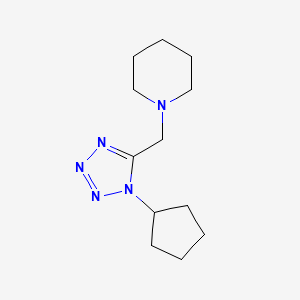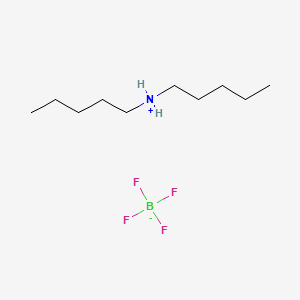
Dipentylamine, tetrafluoroborate(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipentylamine, tetrafluoroborate(1-) is a chemical compound that consists of dipentylamine cation and tetrafluoroborate anion. The tetrafluoroborate anion is known for its stability and inertness, making it a popular choice in various chemical applications. This compound is used in a variety of fields, including organic synthesis and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dipentylamine, tetrafluoroborate(1-) can be synthesized through the reaction of dipentylamine with tetrafluoroboric acid. The reaction typically involves mixing dipentylamine with an aqueous solution of tetrafluoroboric acid under controlled conditions. The resulting product is then purified through crystallization or other suitable methods .
Industrial Production Methods
In industrial settings, the production of dipentylamine, tetrafluoroborate(1-) often involves large-scale reactions using automated systems to ensure consistency and purity. The process may include steps such as solvent extraction, filtration, and drying to obtain the final product in a pure form .
Análisis De Reacciones Químicas
Types of Reactions
Dipentylamine, tetrafluoroborate(1-) undergoes various chemical reactions, including:
Substitution Reactions: The tetrafluoroborate anion can participate in substitution reactions, where it is replaced by other anions or groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and other nucleophiles. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted amines, while oxidation and reduction reactions can produce different oxidation states of the compound .
Aplicaciones Científicas De Investigación
Dipentylamine, tetrafluoroborate(1-) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of dipentylamine, tetrafluoroborate(1-) involves its interaction with molecular targets and pathways. The tetrafluoroborate anion is known for its weakly coordinating nature, which allows it to stabilize cationic intermediates in various reactions. This property makes it useful in catalysis and other chemical processes .
Comparación Con Compuestos Similares
Similar Compounds
Tetrafluoroborate: Similar in structure and properties, used in various chemical applications.
Hexafluorophosphate: Another weakly coordinating anion with similar uses in synthesis and catalysis.
Hexafluoroantimonate: Known for its stability and use in specialized chemical reactions.
Uniqueness
Dipentylamine, tetrafluoroborate(1-) is unique due to its specific combination of dipentylamine and tetrafluoroborate anion, which imparts distinct properties and reactivity. Its stability and inertness make it a valuable compound in various scientific and industrial applications .
Propiedades
Número CAS |
73987-15-2 |
|---|---|
Fórmula molecular |
C10H24BF4N |
Peso molecular |
245.11 g/mol |
Nombre IUPAC |
dipentylazanium;tetrafluoroborate |
InChI |
InChI=1S/C10H23N.BF4/c1-3-5-7-9-11-10-8-6-4-2;2-1(3,4)5/h11H,3-10H2,1-2H3;/q;-1/p+1 |
Clave InChI |
DLFIDAZFSQGORA-UHFFFAOYSA-O |
SMILES canónico |
[B-](F)(F)(F)F.CCCCC[NH2+]CCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


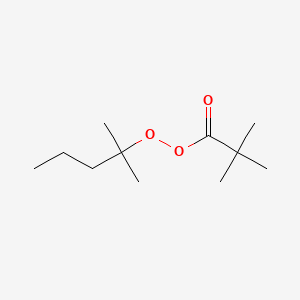

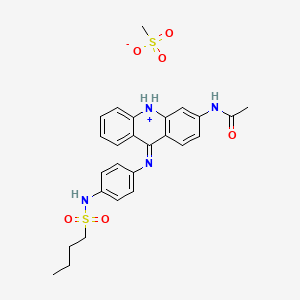
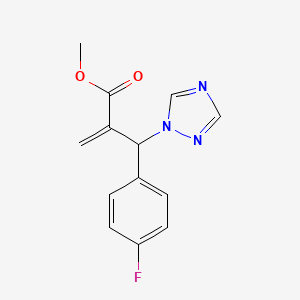


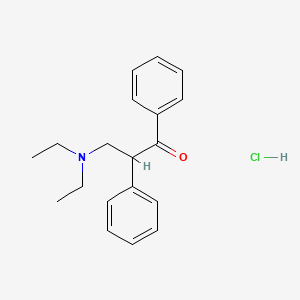


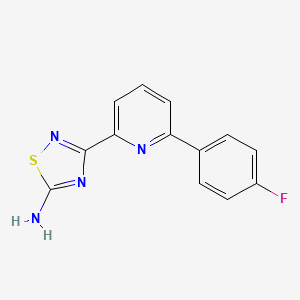
![Pyrazino[2,1-a]isoindole,1,2,3,4,6,10b-hexahydro-2-methyl-(9ci)](/img/structure/B13757040.png)
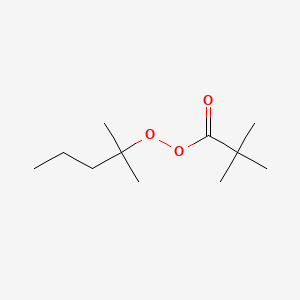
![N-(3,6-Dimethyl-5,7-dioxo-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-c]pyrimidin-8-yl)acetamide](/img/structure/B13757063.png)
